molecular formula C24H19ClN2O2 B13373795 3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone

3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone

Cat. No.: B13373795
M. Wt: 402.9 g/mol
InChI Key: KJAORDDIWGODLW-UHFFFAOYSA-N
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Description

3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The specific conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-1-isoindolinone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C24H19ClN2O2

Molecular Weight

402.9 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(2-hydroxyethyl)-3H-isoindol-1-one

InChI

InChI=1S/C24H19ClN2O2/c25-16-11-9-15(10-12-16)22-21(19-7-3-4-8-20(19)26-22)23-17-5-1-2-6-18(17)24(29)27(23)13-14-28/h1-12,23,26,28H,13-14H2

InChI Key

KJAORDDIWGODLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(N(C2=O)CCO)C3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Cl

Origin of Product

United States

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